molecular formula C13H16N2O2 B2709077 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile CAS No. 1823268-62-7

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile

Cat. No.: B2709077
CAS No.: 1823268-62-7
M. Wt: 232.283
InChI Key: IMTYGAZQGQFWIH-ZDUSSCGKSA-N
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Description

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group, a hydroxymethyl group, and a carbonitrile group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzylamine with formaldehyde and hydrogen cyanide, followed by cyclization to form the morpholine ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet regulatory standards.

Chemical Reactions Analysis

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile can be compared with other similar compounds, such as:

    4-Benzylmorpholine: Lacks the hydroxymethyl and carbonitrile groups, resulting in different reactivity and applications.

    3-(Hydroxymethyl)morpholine: Lacks the benzyl and carbonitrile groups, affecting its chemical properties and uses.

    3-Cyanomorpholine: Lacks the benzyl and hydroxymethyl groups, leading to different biological activities. The presence of the benzyl, hydroxymethyl, and carbonitrile groups in this compound makes it unique and versatile for various research applications.

Properties

IUPAC Name

4-benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYGAZQGQFWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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